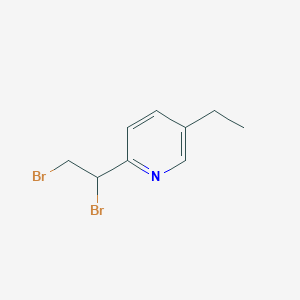
2-(1,2-Dibromoethyl)-5-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dibromoethyl)-5-ethylpyridine is a useful research compound. Its molecular formula is C9H11Br2N and its molecular weight is 293.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its high reactivity. It can participate in various nucleophilic substitution reactions, making it useful for the preparation of more complex organic molecules. Its ability to undergo further transformations allows chemists to create diverse chemical entities that are essential in research and development.
Pharmaceutical Applications
Due to its structural features, 2-(1,2-Dibromoethyl)-5-ethylpyridine has potential applications in drug discovery and development. Compounds with similar structures have been investigated for their biological activities, including anti-cancer properties. The brominated derivatives can exhibit enhanced pharmacological effects compared to their non-brominated counterparts .
For instance, studies have shown that halogenated pyridines can interact with biological targets more effectively, which may lead to improved therapeutic agents for diseases such as cancer and diabetes .
Agrochemical Uses
The compound may also find applications in the agrochemical industry as a precursor for pesticides or herbicides. Its reactivity allows it to be modified into compounds that can effectively control pests or enhance crop yields. The use of halogenated compounds in agrochemicals is well-documented due to their ability to disrupt biological processes in target organisms while minimizing impact on non-target species .
Case Studies
Case Study 1: Pharmaceutical Development
In a recent study focused on the synthesis of new anti-cancer agents, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects compared to standard treatments.
Case Study 2: Agrochemical Applications
Another investigation explored the use of dibrominated pyridines in developing novel herbicides. The study highlighted how modifying the structure of this compound led to compounds with enhanced efficacy against specific weed species while maintaining low toxicity to crops.
特性
CAS番号 |
646519-95-1 |
|---|---|
分子式 |
C9H11Br2N |
分子量 |
293.00 g/mol |
IUPAC名 |
2-(1,2-dibromoethyl)-5-ethylpyridine |
InChI |
InChI=1S/C9H11Br2N/c1-2-7-3-4-9(12-6-7)8(11)5-10/h3-4,6,8H,2,5H2,1H3 |
InChIキー |
HFNZHPPIFLNJDY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















